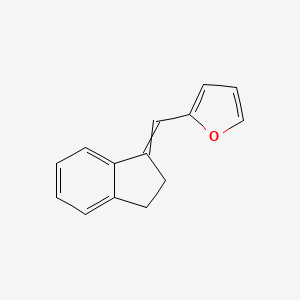![molecular formula C12H19NO B11903197 (3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one](/img/structure/B11903197.png)
(3AR)-hexahydrospiro[indene-2,3'-pyrrolidin]-5(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indene derivative, followed by the introduction of a pyrrolidine ring through a cyclization reaction. The reaction conditions often involve the use of catalysts, such as palladium or ruthenium, and may require specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
化学反応の分析
Types of Reactions
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the spirocyclic structure.
科学的研究の応用
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of (3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit diverse biological activities, such as antimicrobial and anticancer properties.
3H-pyrrolo[2,3-c]quinolines: These compounds have a similar heterocyclic structure and are known for their biological activity, including antibacterial and antifungal properties.
Uniqueness
(3AR)-hexahydrospiro[indene-2,3’-pyrrolidin]-5(3H)-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(3aR)-spiro[3,3a,4,6,7,7a-hexahydro-1H-indene-2,3'-pyrrolidine]-5-one |
InChI |
InChI=1S/C12H19NO/c14-11-2-1-9-6-12(3-4-13-8-12)7-10(9)5-11/h9-10,13H,1-8H2/t9?,10-,12?/m0/s1 |
InChIキー |
WLXHVYJHMAOETG-YZRBJQDESA-N |
異性体SMILES |
C1CC(=O)C[C@@H]2C1CC3(C2)CCNC3 |
正規SMILES |
C1CC(=O)CC2C1CC3(C2)CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


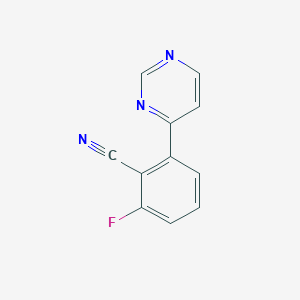
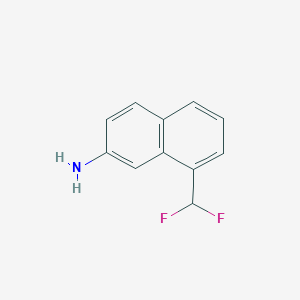
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)
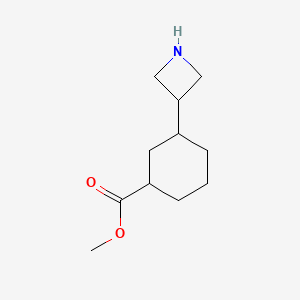

![2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11903157.png)
![3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11903167.png)
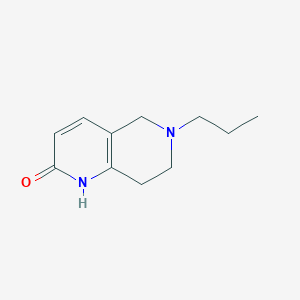
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)
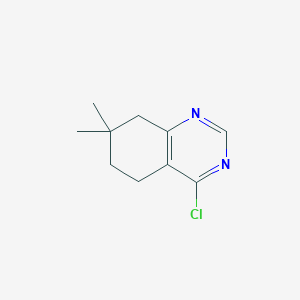
![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)


